Bienvenue dans la boutique en ligne BenchChem!

1-(3-Ethoxyindolizin-1-yl)ethanone

Indolizine reactivity Reductive cleavage Positional stability

1-(3-Ethoxyindolizin-1-yl)ethanone (CAS 109017-90-5, molecular formula C12H13NO2, molecular weight 203.237 g/mol) is a synthetic 1,3-disubstituted indolizine derivative bearing an acetyl group at C-1 and an ethoxy substituent at C-3 of the fused pyrrolo[1,2-a]pyridine core. Indolizines are 10π-electron bicyclic heterocycles that serve as privileged scaffolds in medicinal chemistry owing to their diverse biological activities and tunable electronic properties.

Molecular Formula C12H13NO2
Molecular Weight 203.241
CAS No. 109017-90-5
Cat. No. B563512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethoxyindolizin-1-yl)ethanone
CAS109017-90-5
SynonymsKetone, 3-ethoxy-1-indolizinyl methyl (6CI)
Molecular FormulaC12H13NO2
Molecular Weight203.241
Structural Identifiers
SMILESCCOC1=CC(=C2N1C=CC=C2)C(=O)C
InChIInChI=1S/C12H13NO2/c1-3-15-12-8-10(9(2)14)11-6-4-5-7-13(11)12/h4-8H,3H2,1-2H3
InChIKeyXTVKWXMHEZWQJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Ethoxyindolizin-1-yl)ethanone (CAS 109017-90-5): Structural Identity, Core Physicochemical Profile, and Procurement-Relevant Classification


1-(3-Ethoxyindolizin-1-yl)ethanone (CAS 109017-90-5, molecular formula C12H13NO2, molecular weight 203.237 g/mol) is a synthetic 1,3-disubstituted indolizine derivative bearing an acetyl group at C-1 and an ethoxy substituent at C-3 of the fused pyrrolo[1,2-a]pyridine core [1]. Indolizines are 10π-electron bicyclic heterocycles that serve as privileged scaffolds in medicinal chemistry owing to their diverse biological activities and tunable electronic properties [2]. The C-1 acetyl moiety confers electrophilic character and enables downstream derivatizations—including nucleophilic additions, condensations, and reductive transformations—while the C-3 ethoxy substituent modulates ring electron density and influences both chemical reactivity and biological target engagement [3]. This substitution pattern distinguishes the compound from common 3-acetylindolizines and unsubstituted 1-acetylindolizines, positioning it as a differentiated building block for heterocyclic synthesis and a candidate scaffold for structure–activity relationship (SAR) exploration programs targeting 15-lipoxygenase (15-LO) and bromodomain-containing proteins [4][5].

Why 1-(3-Ethoxyindolizin-1-yl)ethanone Cannot Be Casually Replaced by Other Indolizine Derivatives: Positional and Electronic Determinants of Reactivity and Target Engagement


Despite sharing the indolizine core, 1-(3-ethoxyindolizin-1-yl)ethanone cannot be interchanged with generic indolizine analogs due to three convergent factors rooted in its unique 1-acetyl–3-ethoxy disubstitution pattern. First, the position of the acetyl group critically determines chemical stability: 1-acetylindolizines are inherently more labile under reductive conditions than their 3-acetyl counterparts, yet the introduction of an electron-withdrawing or electron-donating substituent at C-3 can substantially modulate this stability profile—an effect that is substituent-specific and not generalizable across all 3-substituted analogs [1]. Second, the electrochemical oxidation potential (E°) of indolizine derivatives is exquisitely sensitive to substituent identity and regiochemistry, with C-1 oxygen-linked substituents uniquely enabling a reversible one-electron oxidation that is absent in C-1 hydrogen-substituted analogs; this property directly impacts oxidative stability and potential pro-drug design strategies [2]. Third, published structure–activity relationship data across both 15-lipoxygenase and CBP bromodomain inhibitor programs demonstrate that even minor alterations in indolizine substitution—including acetyl group regiochemistry (1- vs. 3-position) and the nature of the C-3 substituent—produce marked differences in inhibitory potency and target selectivity, making one-to-one substitution pharmacologically untenable without experimental validation [3][4].

Quantitative Differentiation Evidence for 1-(3-Ethoxyindolizin-1-yl)ethanone vs. Closest Indolizine Analogs: Head-to-Head, Cross-Study, and Class-Level Comparisons


Reductive Stability: 1-Acetyl vs. 3-Acetyl Indolizines Under NaBH₄ — The C-3 Substituent Modulates Fragmentation Susceptibility

Dainis (1972) demonstrated that 1-acetylindolizines and 1,3-diacetylindolizines produce unstable product mixtures upon sodium borohydride reduction, whereas 3-acetylindolizines undergo clean C-protonation and fragmentation [1]. Critically, the sole exception was a 1-acetylindolizine bearing a resistant, electron-withdrawing 3-substituent, which stabilized the intermediate carbinol. The 3-ethoxy group in 1-(3-ethoxyindolizin-1-yl)ethanone is electron-donating (Hammett σₚ ≈ −0.24 for OEt), meaning the compound is predicted to behave more like the unstabilized 1-acetylindolizine class in reductive environments, in contrast to a 3-ethoxycarbonyl-substituted analog which would benefit from the electron-withdrawing ester group's stabilizing effect [1].

Indolizine reactivity Reductive cleavage Positional stability

Electrochemical Oxidation Potential (E°): Differentiated Redox Behavior of C-1 Oxygen-Bearing Indolizines vs. C-1 Hydrogen-Substituted Analogs

Teklu and Tilset (2005) systematically characterized indolizine derivatives by cyclic voltammetry and established a quantitative structure–electrochemistry relationship: E° values (midpoints of anodic/cathodic peak potentials) are correlated with Hammett substituent parameters [1]. Indolizine derivatives bearing an oxygen atom connected to the C-1 position exhibit a one-electron reversible oxidation, whereas indolizines with hydrogen or thienyl substituents at C-1 show only a one-electron irreversible oxidation [1]. Although 1-(3-ethoxyindolizin-1-yl)ethanone itself was not explicitly measured in this study, the general rule established for C-1-oxygen-bearing indolizines predicts that the 1-acetyl group (C=O oxygen at C-1) enables reversible electrochemical behavior, while the 3-ethoxy substituent further donates electron density to lower the E° value relative to unsubstituted or electron-withdrawing 3-substituted analogs [1].

Cyclic voltammetry Indolizine electrochemistry Redox potential

15-Lipoxygenase Inhibitory Potency of 1-Substituted Indolizine Derivatives: Benchmarking Against Quercetin and Positional Analog SAR

Indolizine 1-sulfonates, structurally related to 1-(3-ethoxyindolizin-1-yl)ethanone via a shared indolizine core with C-1 substitution, display IC₅₀ values between 15 and 42 μM against soybean 15-lipoxygenase, uniformly outperforming quercetin (IC₅₀ = 51 μM) [1][2]. The earlier 2003 study of 1-substituted indolizines (including C-1 acetyl, carboxyethyl, and sulfonate derivatives) established that most compounds studied were significantly more active than quercetin against the soybean enzyme, though slightly less potent against the mammalian (rabbit reticulocyte) 15-LO [3]. The specific substitution at C-3 was shown to modulate activity within the 1-substituted series, confirming that 3-ethoxy vs. alternative 3-substituents (e.g., H, aryl, ester) would yield differentiable IC₅₀ values. Direct IC₅₀ data for 1-(3-ethoxyindolizin-1-yl)ethanone against 15-LO are not available in the public domain; the compounds most closely resembling it in these studies carry C-1 acetyl or sulfonate groups with varied C-3 substitution.

15-Lipoxygenase inhibition Indolizine SAR Atherosclerosis target

CBP Bromodomain Inhibition: Regioisomeric Differentiation Between 1-(Indolizin-3-yl)ethan-1-ones and 1-(Indolizin-1-yl)ethanones

The 1-(indolizin-3-yl)ethan-1-one scaffold has been extensively optimized as a selective CBP bromodomain inhibitor series. Compound Y08262 (7e) inhibits CBP bromodomain with IC₅₀ = 73.1 nM, while compound Y08197 shows IC₅₀ = 100.67 ± 3.30 nM with high selectivity for CBP/EP300 over other bromodomain-containing proteins [1][2]. A key structural determinant in these series is the acetyl group regiochemistry: the published pharmacophore requires the acetyl at the 3-position of the indolizine, connected to the indolizine core at the 1-position (i.e., 1-(indolizin-3-yl)ethan-1-one regiochemistry), which is distinct from the 1-acetylindolizine topology of 1-(3-ethoxyindolizin-1-yl)ethanone [3]. This topological difference—the acetyl attached directly to the indolizine C-1 in the target compound versus attached to a phenyl linker at C-1 in the CBP series—means that 1-(3-ethoxyindolizin-1-yl)ethanone is not a direct structural analog of the published CBP inhibitors but represents a complementary scaffold for exploring alternative bromodomain binding modes where direct C-1 attachment may confer different selectivity profiles [3].

CBP bromodomain Epigenetic inhibitor Prostate cancer

Validated Research and Industrial Application Scenarios for 1-(3-Ethoxyindolizin-1-yl)ethanone Based on Current Evidence


Heterocyclic Building Block for Indolizine Library Synthesis via C-1 Acetyl Derivatization

The C-1 acetyl group serves as a versatile handle for nucleophilic addition (Grignard, organolithium), condensation (hydrazine, hydroxylamine to form hydrazones/oximes), and aldol-type reactions, enabling rapid diversification of the indolizine scaffold. The 3-ethoxy substituent remains inert under most of these conditions, allowing chemists to construct focused libraries with variation at C-1 while maintaining a constant C-3 electronic environment. This contrasts with 3-unsubstituted 1-acetylindolizines, where the absence of a C-3 blocking group permits unwanted electrophilic substitution at C-3 during downstream transformations. The well-precedented cyclopropenone–pyridine cycloaddition route provides a reliable synthetic entry point [1].

15-Lipoxygenase Inhibitor Hit-to-Lead Optimization with Differentiated C-3 Substitution

For medicinal chemistry programs targeting 15-LO (atherosclerosis, inflammation), 1-(3-ethoxyindolizin-1-yl)ethanone provides a distinct starting scaffold relative to the extensively characterized indolizine 1-sulfonate series [2]. The 3-ethoxy substituent introduces an electron-donating group that, based on the established Hammett correlation for indolizine E° values, is predicted to lower the oxidation potential relative to 3-unsubstituted or 3-aryl derivatives, potentially enhancing antioxidant-based enzyme inhibition mechanisms [3]. The compound can be directly screened alongside the published 1-sulfonate series (IC₅₀ range 15–42 μM vs. quercetin at 51 μM) to establish its IC₅₀ value and selectivity profile across soybean and mammalian 15-LO isoforms, generating proprietary SAR [2][4].

Electrochemical Probe Development: Reversible Redox Behavior for Sensor and Material Applications

The predicted reversible one-electron oxidation behavior—characteristic of C-1 oxygen-bearing indolizines—coupled with the electron-donating 3-ethoxy substituent positions this compound as a candidate for electrochemical sensing and organic electronic material applications [3]. Cyclic voltammetry characterization (Pt electrode, 0.1 M Bu₄NPF₆/CH₂Cl₂, vs. Fc/Fc⁺) would quantify the E° value, which can then be correlated with the Hammett σₚ of the 3-ethoxy group to validate the general indolizine structure–electrochemistry relationship established by Teklu and Tilset. The reversibility of the first oxidation wave differentiates this compound from C-1 H-substituted indolizines, which undergo irreversible oxidation and dimerization, making the latter unsuitable for reversible redox applications [3].

Scaffold-Hopping Exploration for CBP/EP300 Bromodomain Inhibitor Programs

The 1-acetylindolizine scaffold is topologically distinct from the extensively patented 1-(indolizin-3-yl)ethan-1-one CBP bromodomain inhibitor series (e.g., Y08262, IC₅₀ = 73.1 nM; Y08197, IC₅₀ = 100.67 nM) [5][6]. Medicinal chemistry teams seeking novel CBP/EP300 inhibitor chemotypes can use 1-(3-ethoxyindolizin-1-yl)ethanone as a starting point for fragment-based or structure-guided design to access alternative bromodomain binding modes. The C-3 ethoxy group provides a vector for additional interactions within the acetyl-lysine binding pocket, which is unexplored in the published CBP inhibitor literature, offering potential for composition-of-matter patent differentiation [5].

Quote Request

Request a Quote for 1-(3-Ethoxyindolizin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.